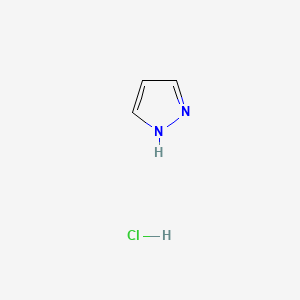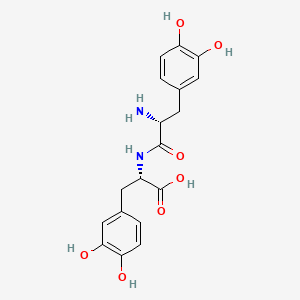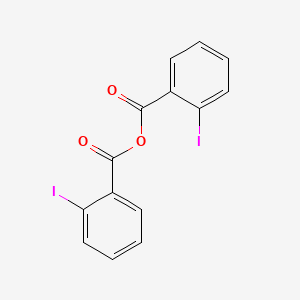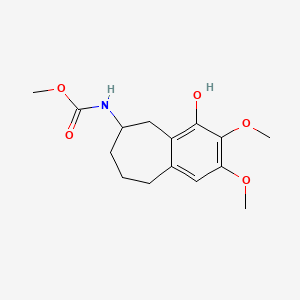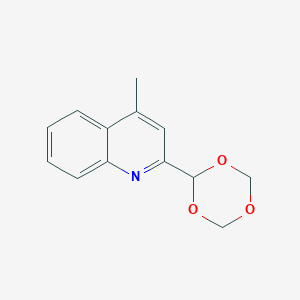
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 4-position and a 1,3,5-trioxane ring at the 2-position. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline, can be achieved through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield quinoline .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or its variants. These methods are optimized for high yield and efficiency, using catalysts and reaction conditions that are scalable and cost-effective . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
科学研究应用
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline has several scientific research applications:
作用机制
The mechanism of action of 4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Uniqueness
4-Methyl-2-(1,3,5-trioxan-2-yl)quinoline is unique due to the presence of the 1,3,5-trioxane ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
40105-26-8 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-methyl-2-(1,3,5-trioxan-2-yl)quinoline |
InChI |
InChI=1S/C13H13NO3/c1-9-6-12(13-16-7-15-8-17-13)14-11-5-3-2-4-10(9)11/h2-6,13H,7-8H2,1H3 |
InChI 键 |
FJSGGYWXPWKGDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)C3OCOCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


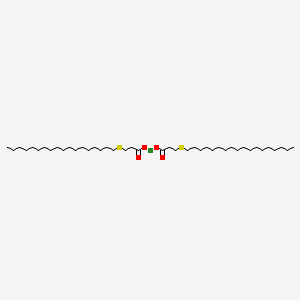

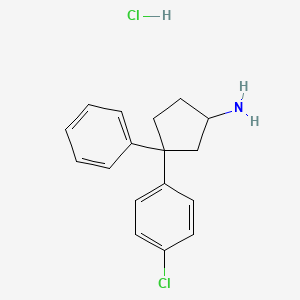

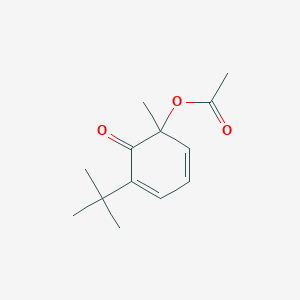
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
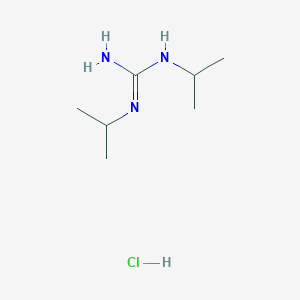
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)

